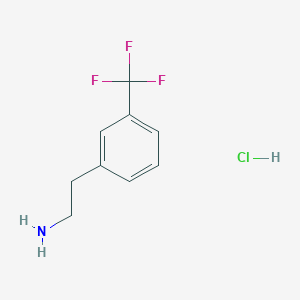

3-(Trifluoromethyl)phenethylamine hydrochloride

Overview

Description

3-(Trifluoromethyl)phenethylamine hydrochloride is a compound with the molecular formula C9H11ClF3N . It is also known by other names such as 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenethylamine hydrochloride involves several steps . The process begins with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The pH is then adjusted to 6, and impurities are removed. The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution .Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethyl)phenethylamine hydrochloride is 225.64 g/mol . The InChI representation of the molecule is InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H . The Canonical SMILES representation is C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)phenethylamine hydrochloride include a molecular weight of 225.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 2 . The exact mass is 225.0532115 g/mol, and the monoisotopic mass is also 225.0532115 g/mol . The topological polar surface area is 26 Ų .Scientific Research Applications

Synthesis of α-Trifluoromethylated Amine Derivatives

3-(Trifluoromethyl)phenethylamine hydrochloride has been utilized in the synthesis of α-trifluoromethylated amine derivatives. This process involves selective monotrifluoromethylation followed by methanesulfonic acid mediated cyclization, proving effective for both inter- and intramolecular versions. This method has been demonstrated in the synthesis of trifluoromethylated analogues of harmicine and crispine A (Pandey & Anbarasan, 2014).

Neurokinin-1 Receptor Antagonist Development

The compound has been involved in the development of neurokinin-1 receptor antagonists, relevant for clinical applications in conditions like emesis and depression. Its water-soluble properties make it suitable for both intravenous and oral administration, showcasing its utility in medical research (Harrison et al., 2001).

Development of Novel Synthetic Approaches

A novel synthetic approach towards α-trifluoromethyl-phenethylamines has been developed using electron deficient β-aryl-α-trifluoromethyl enamines and imines. This approach has expanded the possibilities for creating new derivatives of 3-(Trifluoromethyl)phenethylamine (Muzalevskiy et al., 2011).

Trifluoromethylation in Pharmaceutical and Agrochemical Compounds

The trifluoromethyl group, integral to 3-(Trifluoromethyl)phenethylamine, plays a significant role in pharmaceutical and agrochemical design due to its electron density attraction properties. Research in this area has led to the development of methods for appending CF3 groups to a broad range of aryl substrates, enhancing the properties of organic molecules for pharmaceutical and agrochemical applications (Cho et al., 2010).

Exploration of Novel Reactions

The compound has been involved in studies exploring novel reactions with different organic and inorganic compounds. These studies have contributed to the understanding of the chemical behavior and potential applications of compounds containing the trifluoromethyl group (Ang & So, 1983).

Synthesis of Phenethylamine Derivatives

Research has also focused on the synthesis of phenethylamine derivatives from 3-(Trifluoromethyl)phenethylamine, showcasing its versatility in creating a variety of compounds with potential therapeutic applications (Busacca, Johnson, & Swestock, 1993).

Applications in Antioxidant and DNA Protection

Studies have shown the effectiveness of derivatives of 3-(Trifluoromethyl)phenethylamine in scavenging radicals and protecting DNA. This highlights its potential in the development of compounds with antioxidant properties (Liu et al., 2015).

Development of β-Fluoro-N-Protected Phenethylamines

The compound has been used in the copper-catalyzed aminofluorination of styrenes, leading to the creation of β-fluoro-N-protected phenethylamines. These derivatives are useful as building blocks for compounds targeting neuronal functions (Saavedra-Olavarría et al., 2015).

Influence on Psychoactivity

Research into fluorinated phenethylamines, including derivatives of 3-(Trifluoromethyl)phenethylamine, has shown that fluorination can significantly affect the psychoactive properties of these compounds. This has implications for their use in neuroscience and pharmacology (Trachsel, 2012).

Safety And Hazards

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFOPDIMPZSSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584754 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)phenethylamine hydrochloride | |

CAS RN |

141029-17-6 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)